molecular formula C30H45O6P B14175703 4-Butan-2-ylphenol;phosphorous acid CAS No. 919197-87-8

4-Butan-2-ylphenol;phosphorous acid

Cat. No.: B14175703
CAS No.: 919197-87-8
M. Wt: 532.6 g/mol
InChI Key: CDKFXMHHGBPJIQ-UHFFFAOYSA-N
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Description

4-Butan-2-ylphenol;phosphorous acid is a compound that combines the structural features of both phenols and phosphonic acids Phenols are known for their aromatic ring with a hydroxyl group, while phosphonic acids contain a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butan-2-ylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 4-Butan-2-ylphenol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure systems may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Butan-2-ylphenol;phosphorous acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-Butan-2-ylphenol;phosphorous acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Butan-2-ylphenol;phosphorous acid exerts its effects involves interactions with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the phosphonic acid moiety can interact with metal ions and enzymes. These interactions can lead to various biological and chemical effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group.

    Phosphonic Acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.

    4-Butylphenol: Similar structure but lacks the phosphonic acid group.

Uniqueness

4-Butan-2-ylphenol;phosphorous acid is unique due to the presence of both phenolic and phosphonic acid functionalities

Properties

CAS No.

919197-87-8

Molecular Formula

C30H45O6P

Molecular Weight

532.6 g/mol

IUPAC Name

4-butan-2-ylphenol;phosphorous acid

InChI

InChI=1S/3C10H14O.H3O3P/c3*1-3-8(2)9-4-6-10(11)7-5-9;1-4(2)3/h3*4-8,11H,3H2,1-2H3;1-3H

InChI Key

CDKFXMHHGBPJIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC=C(C=C1)O.OP(O)O

Origin of Product

United States

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